molecular formula C17H23N3O3S B2574098 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034555-98-9

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2574098
CAS RN: 2034555-98-9
M. Wt: 349.45
InChI Key: XPNLDWRTGRWGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a piperidine-based compound that has been found to have several potential applications in the pharmaceutical industry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately affect the behavior of cells.
Biochemical and physiological effects:
Studies have shown that MPP has several biochemical and physiological effects on the body. For example, MPP has been found to inhibit the activity of certain enzymes such as phosphodiesterases, which are involved in cellular signaling pathways. Additionally, MPP has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

MPP has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and has been well-characterized in terms of its chemical properties. However, there are also some limitations associated with the use of MPP in laboratory experiments. For example, MPP may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on MPP. One potential direction is to further investigate its potential applications as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its effects on cellular signaling pathways. Finally, more research is needed to optimize the synthesis of MPP and to develop new methods for its production.

Synthesis Methods

The synthesis of MPP involves several steps that require specialized equipment and knowledge of organic chemistry. One of the most commonly used methods for synthesizing MPP involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine to yield MPP.

Scientific Research Applications

MPP has been the focus of several scientific studies due to its potential applications in the field of drug discovery. One of the most promising applications of MPP is its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-12-15(4-5-17(13)23-3)24(21,22)20-10-6-14(7-11-20)16-8-9-19(2)18-16/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLDWRTGRWGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

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